molecular formula C15H18O6S2 B576834 [(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate CAS No. 14894-58-7

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate

Cat. No.: B576834
CAS No.: 14894-58-7
M. Wt: 358.4 g/mol
InChI Key: FZFHYWZMKOWZLS-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H18O6S2 and a molecular weight of 358.423. This compound is characterized by the presence of two sulfonate groups attached to a methylphenyl structure. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylmethanol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methylbenzenesulfonyl chloride+4-Methylphenylmethanol[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate\text{4-Methylbenzenesulfonyl chloride} + \text{4-Methylphenylmethanol} \rightarrow \text{this compound} 4-Methylbenzenesulfonyl chloride+4-Methylphenylmethanol→[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds have a similar sulfonate structure but differ in their reactivity and applications.

    Sulfonamides: Characterized by the presence of a sulfonamide group, these compounds are widely used in medicinal chemistry.

    Sulfones: These compounds contain a sulfone group and are known for their stability and use in various chemical reactions.

Uniqueness

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual sulfonate groups provide versatility in synthetic applications and research.

Properties

CAS No.

14894-58-7

Molecular Formula

C15H18O6S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(4-methylphenyl)sulfonylmethanol

InChI

InChI=1S/C8H10O3S.C7H8O3S/c1-7-2-4-8(5-3-7)12(10,11)6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,9H,6H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

FZFHYWZMKOWZLS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Synonyms

[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate

Origin of Product

United States

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